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Compound of Interest

Compound Name: AZD2423

Cat. No.: B8103996 Get Quote

This technical guide provides an in-depth overview of AZD2423, a potent and selective, non-

competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed

for the oral treatment of neuropathic pain, this document details the compound's mechanism of

action, physicochemical properties, preclinical and clinical data, and the experimental

methodologies employed in its evaluation. This guide is intended for researchers, scientists,

and professionals in the field of drug development.

Introduction to CCR2 and the CCL2/CCR2 Signaling
Axis
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a

pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2, also

known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a

critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and

has been implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3]

Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular

G proteins, leading to the initiation of downstream signaling cascades. These pathways include

the PI3K/Akt, JAK/STAT, and P38/MAPK pathways, which collectively regulate gene

transcription and cellular processes such as cell survival, proliferation, cytokine production, and

migration.[1][2]

Given its central role in inflammation, the CCL2/CCR2 axis has been a key target for

therapeutic intervention in a range of diseases, including autoimmune disorders,
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atherosclerosis, and neuropathic pain.

AZD2423: Compound Profile
AZD2423 is a small molecule, orally bioavailable, non-competitive negative allosteric modulator

of CCR2. As a negative allosteric modulator, it binds to a site on the receptor distinct from the

orthosteric ligand binding site, inducing a conformational change that reduces the affinity and/or

efficacy of the endogenous ligand, CCL2.

Physicochemical Properties
The key physicochemical properties of AZD2423 are summarized in the table below.

Property Value Reference

Chemical Formula C₂₀H₂₉ClFN₅O₂

Molecular Weight 425.93 g/mol

CAS Number 1229603-37-5

logD₇.₄ 1.85

pKa 7.9

Solubility (pH 7.4) 13.2 µM

In Vitro Pharmacology
AZD2423 has demonstrated high potency and selectivity for the CCR2 receptor in a variety of

in vitro assays. The following table summarizes its key activity parameters.
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Assay Parameter Value (nM) Reference

CCR2 Binding IC₅₀ 2.6

CCR2 Ca²⁺ Flux IC₅₀ 1.2

CCR2 Chemotaxis IC₅₀ 4.4

MCP-1 Induced Ca²⁺

Mobilization (THP-1

cells)

IC₅₀ 4

MCP-1 Induced

Chemotaxis (THP-1

cells)

IC₅₀ 4

Human Whole Blood

(L-selectin shedding)
IC₅₀ 1.3

Rat CCR2 Ca²⁺ Flux IC₅₀ 607

CCR5 Chemotaxis IC₅₀ 316

hERG Binding IC₅₀ 90,000

Signaling Pathways and Mechanism of Action
The interaction of AZD2423 with the CCR2 receptor modulates the downstream signaling

cascades typically activated by CCL2.
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Figure 1: CCR2 signaling pathway and the inhibitory action of AZD2423.

Experimental Protocols
While detailed, step-by-step experimental protocols for the studies on AZD2423 are not

publicly available, this section outlines the general methodologies for the key assays cited.

In Vitro Assays
Binding Assays: These assays are designed to determine the affinity of a compound for its

target receptor. A common method involves competitive binding, where the test compound

(AZD2423) competes with a radiolabeled ligand for binding to cells or membranes

expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of

the specific binding of the radiolabeled ligand is determined as the IC₅₀ value.

Calcium Mobilization (Ca²⁺ Flux) Assays: CCR2 activation leads to an increase in

intracellular calcium concentration. This can be measured using calcium-sensitive

fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing CCR2 (such as the THP-1 human

monocytic cell line) are loaded with the dye, and the change in fluorescence upon stimulation
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with CCL2 in the presence of varying concentrations of AZD2423 is measured. The IC₅₀ is

the concentration of AZD2423 that causes a 50% inhibition of the CCL2-induced calcium

signal.

Chemotaxis Assays: These assays measure the ability of a compound to inhibit the directed

migration of cells towards a chemoattractant. A typical setup uses a Boyden chamber or a

similar multi-well plate with a porous membrane. CCR2-expressing cells are placed in the

upper chamber, and CCL2 is placed in the lower chamber. The ability of AZD2423, added to

the upper chamber, to inhibit the migration of cells towards the chemoattractant is quantified

by counting the number of cells that have migrated to the lower side of the membrane. The

IC₅₀ is the concentration that inhibits cell migration by 50%.
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Figure 2: A generalized workflow for the development and evaluation of a compound like

AZD2423.

Preclinical Data
Pharmacokinetics
Pharmacokinetic parameters for AZD2423 were determined in several preclinical species.

Species Bioavailability (%)
% Free Plasma
Protein Binding

Reference

Rat 16 42

Dog 71 35

Human - 47

In Vivo Efficacy
AZD2423 demonstrated significant analgesic effects in rodent models of neuropathic pain. In a

rat model of chronic constriction injury (CCI), AZD2423 produced a greater than 100% reversal

of mechanical hypersensitivity. The plasma and brain concentrations associated with efficacy in

these models are presented below.

Model Parameter Value (nM) Reference

Rat CCI EC₅₀ (Total Plasma) 191

EC₅₀ (Free Plasma) 33

EC₅₀ (Total Brain) 63

EC₅₀ (Free Brain) 3.8

Clinical Trials
AZD2423 was advanced into Phase IIa clinical trials for the treatment of post-traumatic

neuralgia (PTN) and painful diabetic polyneuropathy (PDN).
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Study Design
Both studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter

trials. Patients received once-daily oral doses of 20 mg AZD2423, 150 mg AZD2423, or

placebo for 28 days. The primary efficacy endpoint was the change in the average pain score

from baseline, as measured by a numerical rating scale (NRS).

Pharmacodynamics and Target Engagement
In both clinical trials, administration of AZD2423 led to pharmacodynamic changes consistent

with CCR2 target engagement. This was evidenced by a dose-dependent increase in plasma

levels of CCL2 and a reduction in the mean levels of circulating monocytes.

Trial Dose
Change in
Monocyte Levels

Reference

Post-traumatic

Neuralgia
150 mg -30%

Painful Diabetic

Polyneuropathy
150 mg -27%

Efficacy and Safety Outcomes
Despite successful target engagement, AZD2423 failed to demonstrate a significant effect on

the primary endpoint of average pain relief in both the PTN and PDN trials compared to

placebo.
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Trial Treatment Group
Change in NRS
Average Pain
Score

Reference

Post-traumatic

Neuralgia
AZD2423 20 mg -1.54

AZD2423 150 mg -1.53

Placebo -1.44

Painful Diabetic

Polyneuropathy
AZD2423 20 mg -1.50

AZD2423 150 mg -1.35

Placebo -1.61

In both studies, there were some trends toward improvement in certain secondary measures,

such as subscores of the Neuropathic Pain Symptom Inventory (NPSI), particularly with the

150 mg dose. However, these did not translate to overall clinical efficacy.

AZD2423 was found to be safe and well-tolerated, with the frequency and types of adverse

events being similar to placebo.

Summary and Conclusion
AZD2423 is a potent and selective negative allosteric modulator of the CCR2 receptor with

favorable physicochemical and pharmacokinetic properties. It demonstrated robust efficacy in

preclinical models of neuropathic pain, which supported its progression into clinical

development. However, in Phase IIa clinical trials for post-traumatic neuralgia and painful

diabetic polyneuropathy, AZD2423 failed to show a significant analgesic effect despite clear

evidence of target engagement. This disconnect between preclinical efficacy and clinical

outcomes highlights the challenges in translating findings from animal models of pain to human

conditions. The development of AZD2423 for neuropathic pain was subsequently discontinued.

Nevertheless, the data gathered for AZD2423 provides valuable insights for the continued

exploration of the CCL2/CCR2 axis as a therapeutic target and for the broader field of pain

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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